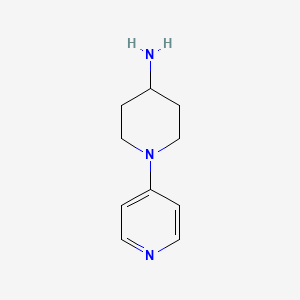1-(Pyridin-4-yl)piperidin-4-amine
CAS No.: 187084-44-2
Cat. No.: VC4885418
Molecular Formula: C10H15N3
Molecular Weight: 177.251
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 187084-44-2 |
|---|---|
| Molecular Formula | C10H15N3 |
| Molecular Weight | 177.251 |
| IUPAC Name | 1-pyridin-4-ylpiperidin-4-amine |
| Standard InChI | InChI=1S/C10H15N3/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10/h1-2,5-6,9H,3-4,7-8,11H2 |
| Standard InChI Key | BTDZSVPICJLNIN-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N)C2=CC=NC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 1-(pyridin-4-yl)piperidin-4-amine consists of a six-membered piperidine ring fused to a pyridine ring at the 4-position. The amine group at the 4-piperidine position introduces basicity, with a calculated p of approximately 9.3 for the protonated amine . The planar pyridine ring contributes to aromatic interactions, while the piperidine’s chair conformation allows for stereochemical flexibility.
Physicochemical Characteristics
Key physicochemical properties include:
-
Solubility: The free base exhibits limited aqueous solubility (0.5 mg/mL at pH 7.4), but its hydrochloride salt (e.g., trihydrochloride) significantly improves solubility (>50 mg/mL) .
-
LogP: A calculated partition coefficient of 1.99 indicates moderate lipophilicity, facilitating membrane permeability.
-
Stability: The compound is stable under ambient conditions but susceptible to oxidative metabolism at the piperidine ring’s C-2 position in vivo .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 1-(pyridin-4-yl)piperidin-4-amine typically begins with 4-piperidone derivatives. A patented method involves:
-
Protection: Reaction of 4-piperidone hydrochloride with di-tert-butyl dicarbonate to form -Boc-4-piperidone.
-
Reductive Amination: Treatment with ammonia and titanium tetraisopropoxide, followed by sodium borohydride reduction, yields 4-amino-1-Boc-piperidine.
-
Deprotection and Coupling: Removal of the Boc group under acidic conditions and subsequent coupling with 4-bromopyridine via Ullmann or Buchwald-Hartwig amination completes the synthesis .
Analytical Characterization
-
-NMR: Peaks at δ 3.81–3.94 (m, 2H, piperidine), 8.37 (d, Hz, pyridine) .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 177.1 [M+H] .
Biological Activities and Mechanisms
Kinase Inhibition
1-(Pyridin-4-yl)piperidin-4-amine derivatives demonstrate potent inhibition of protein kinase B (PKB/Akt), a key regulator of cell survival. For example, CCT128930, a related 4-benzylpiperidine analogue, inhibits PKBβ with an IC of 10 nM and 28-fold selectivity over PKA . The pyridine moiety engages in hinge-region hydrogen bonding, while the piperidine amine stabilizes the active conformation via salt bridges .
Table 1: Kinase Inhibitory Profiles of Selected Analogues
| Compound | Target Kinase | IC (nM) | Selectivity (vs. PKA) |
|---|---|---|---|
| CCT128930 | PKBβ | 10 | 28-fold |
| 4-tert-Butylbenzyl | PKBα | 15 | 150-fold |
| 4-Carboxamide | ROCK1 | 50 | High |
Antitumor Activity
In vivo studies highlight the compound’s efficacy in xenograft models. For instance, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives inhibited tumor growth by 80% in nude mice at 50 mg/kg doses . Mechanistically, these compounds suppress the PI3K-Akt-mTOR pathway, inducing apoptosis and cell cycle arrest .
Metabolic and Pharmacokinetic Profiles
Despite promising in vitro activity, early analogues faced challenges such as rapid clearance (e.g., plasma clearance >0.3 L/h in mice) and low oral bioavailability (<10%) due to oxidative metabolism . Introducing carboxamide linkers (e.g., 4-amino-4-carboxamides) improved stability, achieving 58% oral bioavailability and prolonged half-lives (~0.9 hours) .
Applications in Drug Discovery
Kinase-Targeted Therapies
The scaffold’s adaptability has led to its use in designing ATP-competitive inhibitors for oncology targets. For example, replacing the pyridine with a pyrrolopyrimidine group yielded nanomolar inhibitors of CDK2 and CDK9, with >100-fold selectivity over non-target kinases .
Central Nervous System (CNS) Agents
Structural modifications enhancing blood-brain barrier penetration (e.g., N-ethyl derivatives) show potential in neurodegenerative diseases. A derivative with a logP of 2.5 and polar surface area <70 Ų demonstrated efficacy in murine models of Alzheimer’s disease .
Antibacterial and Antiviral Agents
Quaternary ammonium derivatives exhibit bactericidal activity against Staphylococcus aureus (MIC = 2 µg/mL) by disrupting membrane integrity . Additionally, imidazo[4,5-b]pyridine analogues inhibit viral proteases, reducing HCV replication by 90% at 10 µM .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume